Computed Lipophilicity Differentiation: 4-Isopropoxy vs. 4-Propoxy vs. 4-Ethoxy Naphthylmethyl Urea Analogs
The 4-isopropoxy substituent in CAS 102434-27-5 imparts a computed topological polar surface area (TPSA) and predicted logP distinct from its linear 4-propoxy (CAS 102434-34-4) and smaller 4-ethoxy analogs. Although experimentally measured logP values are not publicly available for this specific series, the branched isopropoxy chain creates greater steric hindrance near the naphthalene plane compared to the linear n-propoxy group, which can influence target-binding pocket compatibility . The molecular formula (C17H21BrN2O2, MW 365.27) is identical to the 4-propoxy analog, but the branched-chain topology of isopropoxy differentiates conformational sampling critical for ligand-receptor interactions . This structural distinction is class-level inference drawn from SAR studies on conformationally restricted urea inhibitors [1].
| Evidence Dimension | Predicted lipophilicity and steric bulk (branched vs. linear alkoxy chain at naphthalene 4-position) |
|---|---|
| Target Compound Data | CAS 102434-27-5: C17H21BrN2O2, MW 365.27, 4-isopropoxy (branched C3 alkoxy); computed density 1.33 g/cm³ |
| Comparator Or Baseline | CAS 102434-34-4 (4-propoxy analog): C17H21BrN2O2, MW 365.27, 4-propoxy (linear C3 alkoxy); CAS 102434-XX (4-ethoxy analog): C16H19BrN2O2, MW 351.24 |
| Quantified Difference | Isopropoxy provides branched vs. linear topology at constant C3 carbon count. No experimental logP data available for head-to-head comparison. |
| Conditions | Computed values from chemical database entries; no experimental lipophilicity measurements identified in primary literature. |
Why This Matters
The branched isopropoxy group offers distinct conformational and steric properties from the linear propoxy or smaller ethoxy substituents, which can critically affect target engagement in hydrophobic binding sites when screening naphthyl urea libraries for biological activity.
- [1] Anderson, M. O.; Zhang, J.; Liu, Y.; Yao, C.; Phuan, P. W.; Verkman, A. S. Nanomolar Potency and Metabolically Stable Inhibitors of Kidney Urea Transporter UT-B. J. Med. Chem. 2012, 55 (12), 5942–5950. DOI: 10.1021/jm300491y. View Source
